molecular formula C20H26N2O3S B2820006 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1421510-20-4

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2820006
CAS RN: 1421510-20-4
M. Wt: 374.5
InChI Key: ULZCVDVCBHRHLE-UHFFFAOYSA-N
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Description

Compounds with dimethylamino phenyl groups are often used in the synthesis of dyes and pigments . They are also used as photosensitizers . The presence of delocalized π-electrons, donor and acceptor moieties, hydrogen bonds, and weak Van der Waals forces induce high non-linearity in these organic crystals .


Molecular Structure Analysis

The structure of similar compounds is often modeled using software like Gaussian09W and GaussView6.0.16 employing B3LYP and 6–31+G(d) basis set .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of methanol as the solvent by using the slow evaporation technique .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often investigated using spectra (FT-IR, UV–vis, and 1H-NMR) investigations, and the use of density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) .

Scientific Research Applications

Nonlinear Optical Materials

The extensive use of nonlinear optical (NLO) materials in science and technology has led researchers to explore novel compounds suitable for applications such as optical computing, optical data storage, and optical switching. QCC, synthesized via aldol condensation and carboxamide formation, exhibits promising NLO properties. Key features include:

    Linear and Nonlinear Optical Characteristics: QCC dissolved in polar solvents (such as DMSO, DMF, and ethanol) has been studied for its linear and third-order nonlinear optical properties. The nonlinear refractive index (n₂) of QCC is attributed to negative nonlinearity due to self-defocusing effects, while the nonlinear absorption coefficient (β) indicates behaviors of saturable absorption (SA) and reverse saturable absorption (RSA). The TNLO susceptibility (χ³) of QCC in polar solvents is on the order of 10⁻⁷ esu .

Antibacterial Activity

The length of the amide side chain at the ortho-position of the 2-phenyl group significantly affects QCC’s antibacterial activity. Further studies are needed to explore its potential in combating bacterial infections .

Antitumor Properties

While specific details about QCC’s antitumor activity are not explicitly mentioned, its structural features and potential interactions with biological systems warrant further investigation. Researchers may explore its effects on cancer cells and tumor growth .

Photophysical Properties

QCC’s photophysical properties, including electronic transitions, absorption spectra, and fluorescence behavior, can be studied using techniques like FT-IR, UV–vis, and 1H-NMR. Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) can provide insights into its electronic structure and reactivity .

Catalysts and Synthesis

QCC’s synthesis involves aldol condensation and carboxamide formation. Researchers have also explored catalysts based on silver nanoparticles for related compounds. Investigating alternative synthetic routes and optimizing reaction conditions could enhance its applicability .

Other Potential Applications

While not explicitly reported, QCC’s unique structure suggests potential applications beyond the mentioned fields. Researchers may explore its behavior in other contexts, such as molecular sensors, drug delivery systems, or organic electronics.

Safety And Hazards

The safety and hazards of similar compounds often involve precautions to avoid ingestion, inhalation, and contact with skin or eyes .

Future Directions

The future directions of similar compounds often involve their use in the synthesis of dyes and pigments for paper, textiles, and leather . They are also being studied for their photovoltaic properties .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-22(2)18-10-7-16(8-11-18)20(23)14-21-26(24,25)19-12-9-15-5-3-4-6-17(15)13-19/h7-13,20-21,23H,3-6,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZCVDVCBHRHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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